4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride
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Overview
Description
4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is a chemical compound with the molecular formula C13H17ClN2O4S It is used primarily in research settings, particularly in the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride typically involves the reaction of 4-ethoxy-3-nitrobenzenesulfonyl chloride with pyrrolidine-1-carboxamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group, which can then participate in further functionalization.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide are typical oxidizing agents for the ethoxy group.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Amines: Formed from the reduction of the nitro group.
Scientific Research Applications
4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride
- 4-Ethoxy-3-[(morpholine-1-carbonyl)-amino]-benzenesulfonyl chloride
- 4-Ethoxy-3-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride
Uniqueness
4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. The pyrrolidine moiety also contributes to its distinct chemical and biological properties, making it a valuable compound in research and development.
Properties
IUPAC Name |
4-ethoxy-3-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-20-12-6-5-10(21(14,18)19)9-11(12)15-13(17)16-7-3-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEDGDYILYHKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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